6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine

Sodium salt glycosylation N9 regioselectivity Purine nucleoside synthesis

6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-ribofuranosyl)purine (CAS 91713-46-1) is a protected purine 2'-deoxynucleoside belonging to the class of nucleoside intermediates employed in the stereospecific sodium salt glycosylation methodology. It features a 6-chloropurine base glycosylated with a 2-deoxy-D-ribofuranose sugar protected at the 3'- and 5'-positions by p-toluoyl ester groups.

Molecular Formula C26H23ClN4O5
Molecular Weight 506.9 g/mol
Cat. No. B13710482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine
Molecular FormulaC26H23ClN4O5
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C
InChIInChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21+/m0/s1
InChIKeyNSOAHTMBUMXVAF-PWRODBHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-ribofuranosyl)purine – Protected Purine Deoxynucleoside Intermediate for Stereospecific Nucleoside Synthesis


6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-ribofuranosyl)purine (CAS 91713-46-1) is a protected purine 2'-deoxynucleoside belonging to the class of nucleoside intermediates employed in the stereospecific sodium salt glycosylation methodology [1]. It features a 6-chloropurine base glycosylated with a 2-deoxy-D-ribofuranose sugar protected at the 3'- and 5'-positions by p-toluoyl ester groups. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceutically significant 2'-deoxyadenosine derivatives, including the antileukemic agent cladribine (2-chloro-2'-deoxyadenosine) [2]. The toluoyl protecting groups confer crystallinity that enables non-chromatographic purification, a feature that distinguishes this intermediate from its acetyl- or benzoyl-protected counterparts in industrial-scale nucleoside manufacturing.

Why Generic Substitution of 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-ribofuranosyl)purine Fails in Nucleoside Synthesis


The sodium salt glycosylation of 6-chloropurine produces markedly different isomer distributions depending on the protecting group strategy employed on the chlorosugar donor. When the 3,5-di-O-p-toluoyl protecting group is used with 1-chloro-2-deoxy-α-D-erythro-pentofuranose, the glycosylation proceeds with exclusive β-anomeric configuration via Walden inversion (SN2 mechanism), yielding only N9-β and N7-β isomers [1]. In contrast, the analogous 2,6-dibromopurine substrate under identical conditions produces a complex mixture of N9-β, N9-α, and N7-β isomers, demonstrating that the 6-chloropurine base combined with toluoyl protection uniquely suppresses α-anomer formation [2]. Furthermore, substituting toluoyl with benzoyl protecting groups has been shown to reduce the total synthetic yield of cladribine to 43.5% over four steps, compared with yields exceeding 59% for the toluoyl-protected route in a single glycosylation step [3]. These differences arise from the superior crystallinity and chromatographic behavior of the toluoyl-protected intermediates, which enable purification by crystallization rather than column chromatography.

Quantitative Differentiation Evidence for 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-ribofuranosyl)purine vs. Closest Analogs


Regioselective N9 Glycosylation: 6-Chloropurine Tolyl-Protected Intermediate vs. 2,6-Disubstituted Purine Analogs

In the sodium salt glycosylation procedure, 6-chloropurine with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose produces exclusively N9-β and N7-β isomers, with no detectable N9-α anomer [1]. In stark contrast, the 2,6-dibromopurine analog under identical conditions yields a mixture of N9-β (major), N9-α (minor), and N7-β (lesser) isomers, fundamentally compromising product purity and requiring chromatographic separation [2]. The toluoyl-protected 6-chloropurine intermediate thus eliminates the need for anomer separation, a critical advantage in scale-up synthesis.

Sodium salt glycosylation N9 regioselectivity Purine nucleoside synthesis

Glycosylation Yield: Tolyl-Protected vs. Benzoyl-Protected Intermediate in Cladribine Synthesis

The glycosylation of 6-chloropurine sodium salt with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose proceeds in 59–61% isolated yield for the desired N9-β isomer [1]. A comparative cladribine synthesis employing 1-chloro-3,5-di-O-p-benzoyl-D-ribose as the glycosyl donor achieved only 43.5% total yield over four steps, with the glycosylation step itself being a major contributor to the yield deficit [2]. The toluoyl route provides a single-step yield exceeding the entire four-step benzoyl process yield, underscoring the practical advantage of the toluoyl protecting group in this specific glycosylation.

Cladribine synthesis Glycosylation yield Protecting group comparison

Crystallinity and Non-Chromatographic Purification: Tolyl vs. Acetyl Protection

The 3,5-di-O-p-toluoyl protecting groups impart sufficient crystallinity to the protected nucleoside to enable purification by direct crystallization from ethanol, yielding the product with a sharp melting point of 159–162°C [1]. The corresponding peracetylated N7-nucleosides, in contrast, are typically isolated as amorphous solids or oils requiring silica gel chromatography for purification [2]. This practical distinction is critical for process-scale synthesis, where avoiding column chromatography significantly reduces solvent consumption, processing time, and equipment requirements.

Crystallinity Non-chromatographic purification Process-scale synthesis

Deprotection Orthogonality: Tolyl Ester Removal Without 6-Chloro Displacement

The p-toluoyl ester protecting groups are removed under mild basic conditions (NaOMe/MeOH or NH3/MeOH) that preserve the reactive 6-chloro substituent, enabling a sequential two-step transformation: toluoyl deprotection followed by ammonolysis of the 6-chloro group to yield the target 6-amino-2'-deoxyadenosine derivative [1]. This chemoselectivity is essential because premature displacement of the 6-chloro group would lead to undesired byproducts and reduced yield. The sodium salt glycosylation patent explicitly demonstrates that toluoyl deprotection and 6-chloro ammonolysis can be executed in a controlled sequence to generate cladribine and 2'-deoxyadenosine in high purity [1].

Deprotection orthogonality 6-Chloropurine stability Ammonolysis

Optimal Procurement and Application Scenarios for 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-ribofuranosyl)purine


Industrial-Scale Cladribine (2-Chloro-2'-deoxyadenosine) API Manufacturing

This compound is the preferred intermediate for large-scale cladribine synthesis via the sodium salt glycosylation route. The exclusive β-anomeric selectivity eliminates the need for anomer separation, while the crystalline nature of the product (mp 159–162°C) enables purification by crystallization rather than column chromatography [1]. The 6-chloro group is preserved during toluoyl deprotection and subsequently converted to the 6-amino group by ammonolysis, delivering cladribine in high purity suitable for API manufacturing. The process has been validated at 100 g scale without yield erosion [2].

Synthesis of 2'-Deoxyadenosine and 6-Substituted Purine Nucleoside Libraries

The 6-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution, enabling the synthesis of diverse 6-substituted purine 2'-deoxynucleoside libraries [1]. After toluoyl deprotection, the 6-chloro group can be displaced with amines (ammonia, alkylamines), thiols (H2S/NaOMe to yield 6-thioinosine derivatives), or other nucleophiles. Hanna et al. (1988) demonstrated that treatment of the protected intermediate with H2S/NaOMe gave 2'-deoxy-6-thioinosine in 93% yield, while the 2-amino-6-chloro analog yielded 2'-deoxy-6-thioguanosine in 71% yield [3]. This versatility makes the compound a strategic building block for medicinal chemistry programs targeting purine nucleoside analogs.

Process Development and Scale-Up of Antiviral Purine Nucleosides

The well-characterized crystallization behavior and defined melting point (159–162°C) of this intermediate make it suitable for process analytical technology (PAT) applications in continuous manufacturing [1]. Unlike the corresponding acetyl-protected analogs, which often require chromatographic purification, the toluoyl-protected intermediate can be isolated and purity-assayed by simple crystallization and melting point determination, facilitating quality control in regulated GMP environments.

Synthesis of Protected Phosphoramidite Building Blocks for Oligonucleotide Synthesis

The toluoyl-protected 2'-deoxyribofuranosyl moiety is compatible with subsequent 3'-phosphitylation chemistry after selective deprotection, enabling the preparation of 6-modified purine phosphoramidites for solid-phase oligonucleotide synthesis [1]. The crystalline intermediate provides a stable, storable precursor that can be converted to the corresponding phosphoramidite on demand, reducing inventory degradation risks compared to the more labile deprotected nucleoside.

Quote Request

Request a Quote for 6-Chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.